molecular formula C10H11N3O B2548727 4-(2-methoxyphenyl)-1H-pyrazol-5-amine CAS No. 173678-15-4

4-(2-methoxyphenyl)-1H-pyrazol-5-amine

Cat. No. B2548727
CAS RN: 173678-15-4
M. Wt: 189.218
InChI Key: HTXSLOQZDFXAFZ-UHFFFAOYSA-N
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Description

The compound “4-(2-methoxyphenyl)-1H-pyrazol-5-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The “4-(2-methoxyphenyl)” part suggests a methoxyphenyl group attached to the 4-position of the pyrazole ring, and the “1H” indicates a hydrogen atom attached to the 1-position of the ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a type of aromatic heterocycle. The methoxyphenyl group would contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. The amine group might be involved in acid-base reactions, while the methoxyphenyl group could potentially undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of an amine group could make the compound basic, while the methoxy group could contribute to its polarity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For example, many pyrazole derivatives are known to have biological activity and are used in medicinal chemistry .

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential applications. For example, if it shows promising activity in biological assays, it could be further developed as a drug candidate .

properties

IUPAC Name

4-(2-methoxyphenyl)-1H-pyrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-14-9-5-3-2-4-7(9)8-6-12-13-10(8)11/h2-6H,1H3,(H3,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXSLOQZDFXAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(NN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-methoxyphenyl)-1H-pyrazol-5-amine

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